6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde 6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 910443-02-6
VCID: VC0113251
InChI: InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18)
SMILES: COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)N
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

CAS No.: 910443-02-6

Reference Standards

VCID: VC0113251

Molecular Formula: C12H11N3O4

Molecular Weight: 261.23 g/mol

6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde - 910443-02-6

CAS No. 910443-02-6
Product Name 6-Amino-1-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
IUPAC Name 6-amino-1-(3-methoxyphenyl)-2,4-dioxopyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C12H11N3O4/c1-19-8-4-2-3-7(5-8)15-10(13)9(6-16)11(17)14-12(15)18/h2-6H,13H2,1H3,(H,14,17,18)
Standard InChIKey OFZNWKQDKUUDPI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)N
Canonical SMILES COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)N
PubChem Compound 8027510
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator